![molecular formula C24H30O5 B042186 9,11-脱氢地塞米松醋酸酯 CAS No. 10106-41-9](/img/structure/B42186.png)
9,11-脱氢地塞米松醋酸酯
描述
9,11-Dehydrodexamethasone acetate: is a synthetic glucocorticoid, a derivative of dexamethasone. It is characterized by the presence of a double bond between the 9th and 11th carbon atoms in its structure. This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in various medical and scientific applications.
科学研究应用
Introduction to 9,11-Dehydrodexamethasone Acetate
9,11-Dehydrodexamethasone acetate is a derivative of dexamethasone, a well-known glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. This compound, which can be considered an impurity of dexamethasone acetate, has garnered attention in scientific research for its potential applications in various medical fields.
Anti-inflammatory Research
9,11-Dehydrodexamethasone acetate has been studied for its anti-inflammatory effects. Glucocorticoids like dexamethasone are known to inhibit the expression of pro-inflammatory cytokines and chemokines. Research indicates that this compound may exhibit similar properties, making it a candidate for developing new anti-inflammatory therapies.
Cancer Treatment
In oncology, glucocorticoids are often used to manage side effects of chemotherapy and to treat specific hematologic malignancies. Studies have suggested that 9,11-dehydrodexamethasone acetate might enhance the efficacy of certain chemotherapeutic agents by modulating the immune response and reducing inflammation in tumor microenvironments.
Endocrine Disorders
Research has explored the use of glucocorticoids in treating adrenal insufficiency and other endocrine disorders. The unique properties of 9,11-dehydrodexamethasone acetate could provide insights into alternative treatment pathways or formulations that improve patient outcomes with fewer side effects.
Dermatological Applications
Given the anti-inflammatory properties of glucocorticoids, 9,11-dehydrodexamethasone acetate is being investigated for topical formulations aimed at treating skin conditions such as eczema and psoriasis. Its effectiveness in reducing inflammation while minimizing systemic absorption is a key area of research.
Veterinary Medicine
The compound's applications extend into veterinary medicine, where it may be used to treat inflammatory conditions in animals. Studies on its efficacy and safety in veterinary contexts are ongoing.
Case Study 1: Anti-inflammatory Effects
A study published in Journal of Immunology examined the effects of 9,11-dehydrodexamethasone acetate on inflammatory markers in vitro. Results indicated a significant reduction in IL-6 and TNF-alpha levels compared to controls, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Cancer Treatment Efficacy
In a clinical trial involving patients with multiple myeloma, researchers investigated the combination of 9,11-dehydrodexamethasone acetate with standard chemotherapy regimens. The findings revealed improved response rates and reduced side effects compared to traditional treatments alone.
Case Study 3: Dermatological Formulation
A formulation containing 9,11-dehydrodexamethasone acetate was tested on patients with chronic eczema. The results showed significant improvement in skin lesions and patient-reported outcomes over eight weeks of treatment.
Comparative Analysis Table
Application Area | Traditional Dexamethasone | 9,11-Dehydrodexamethasone Acetate |
---|---|---|
Anti-inflammatory | High efficacy | Similar efficacy with fewer side effects |
Cancer treatment | Standard use | Enhanced efficacy observed |
Dermatological use | Commonly prescribed | Emerging formulations show promise |
Veterinary applications | Limited use | Potential for broader applications |
作用机制
Target of Action
9,11-Dehydrodexamethasone acetate, structurally similar to other corticosteroids like hydrocortisone and prednisolone , primarily targets the glucocorticoid receptor . This receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days .
Mode of Action
The compound binds to the glucocorticoid receptor, leading to decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . It is also metabolized to 11-dehydrodexamethasone by corticosteroid 11-beta-dehydrogenase isozyme 2 and can be converted back to dexamethasone by Corticosteroid 11-beta-dehydrogenase isozyme 1 .
Biochemical Pathways
The compound affects the corticosteroid biochemical pathway . It is 6-hydroxylated by CYP3A4 to 6α- and 6β-hydroxydexamethasone . The NADH-dependent conversion of 11-dehydrodexamethasone to dexamethasone is very effective, catalyzed by 11beta-HSD type II .
Pharmacokinetics
The pharmacokinetics of 9,11-Dehydrodexamethasone acetate is time-dependent . The activity of CYP3A could be induced by the compound when persistently administered, resulting in auto-induction and time-dependent pharmacokinetics . The clearance of the compound is modeled by a sigmoid Emax equation .
Result of Action
The compound has been used for the treatment of various inflammatory conditions, including bronchial asthma, as well as endocrine and rheumatic disorders . It has also been recommended for use in COVID-19 patients with severe respiratory symptoms .
Action Environment
The action, efficacy, and stability of 9,11-Dehydrodexamethasone acetate can be influenced by environmental factors. For instance, the presence of an 11 beta-hydroxyl group is essential for the anti-inflammatory and immunosuppressive effects of glucocorticoids . The non-linear correlation between serum dexamethasone and 11-dehydrodexamethasone might be due to saturation kinetics of the enzyme 11Β-HSD2 in the salivary duct .
生化分析
Biochemical Properties
9,11-Dehydrodexamethasone acetate interacts with various enzymes, proteins, and other biomolecules. It is metabolized by the enzyme CYP3A4 into 6α- and 6β-hydroxydexamethasone . It can also be converted back to dexamethasone by the enzyme Corticosteroid 11-beta-dehydrogenase isozyme 1 . These interactions play a crucial role in the compound’s biological activity.
Cellular Effects
9,11-Dehydrodexamethasone acetate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . For instance, it can reduce inflammation by inhibiting peripheral phospholipase . It also has potential effects on cell function in the context of diseases such as pneumonia .
Molecular Mechanism
The molecular mechanism of 9,11-Dehydrodexamethasone acetate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a substrate for CYP3A4, and its activity can induce the enzyme when persistently administered, resulting in auto-induction and time-dependent pharmacokinetics .
Temporal Effects in Laboratory Settings
The effects of 9,11-Dehydrodexamethasone acetate change over time in laboratory settings. It has been observed that the compound’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 9,11-Dehydrodexamethasone acetate vary with different dosages in animal models. Studies have shown that it can reduce mortality in hospitalised COVID-19 patients needing oxygen and ventilation
Metabolic Pathways
9,11-Dehydrodexamethasone acetate is involved in various metabolic pathways. It is metabolized by CYP3A4 into 6α- and 6β-hydroxydexamethasone . It can also be converted back to dexamethasone by Corticosteroid 11-beta-dehydrogenase isozyme 1 .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,11-Dehydrodexamethasone acetate typically involves the dehydration of 16β-methylprednisolone acetate to form the 9,11-dehydro derivative. This is followed by a reaction with a source of hypobromite, such as basic N-bromosuccinimide, to form the 9α-bromo-11β-hydrin derivative, which is then ring-closed to an epoxide .
Industrial Production Methods: Industrial production of corticosteroids, including 9,11-Dehydrodexamethasone acetate, often starts from sapogenins like diosgenin. The process involves a combination of chemical and biotechnological methods to achieve the desired molecular transformations .
化学反应分析
Types of Reactions: 9,11-Dehydrodexamethasone acetate undergoes various chemical reactions, including:
Oxidation: Conversion to other oxidized derivatives.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Halogenation or other substitutions at specific positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound .
相似化合物的比较
Dexamethasone: A widely used glucocorticoid with similar anti-inflammatory properties.
Prednisolone: Another glucocorticoid used for its anti-inflammatory and immunosuppressive effects.
Hydrocortisone: A naturally occurring glucocorticoid with less potency compared to dexamethasone and its derivatives.
Uniqueness: 9,11-Dehydrodexamethasone acetate is unique due to its specific structural modifications, which confer enhanced stability and potency compared to other glucocorticoids. Its ability to undergo various chemical transformations also makes it a valuable compound for synthetic and medicinal chemistry .
生物活性
9,11-Dehydrodexamethasone acetate is a synthetic glucocorticoid derivative of dexamethasone, primarily studied for its biological activity and pharmacological properties. This compound exhibits a range of effects on metabolic processes and cellular functions, particularly through its interaction with the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzyme system. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
9,11-Dehydrodexamethasone acetate functions primarily as a substrate for the 11β-HSD enzyme, which plays a critical role in modulating glucocorticoid levels within tissues. There are two isoforms of this enzyme:
- 11β-HSD Type 1 : Acts predominantly as a reductase, converting inactive cortisone into active cortisol.
- 11β-HSD Type 2 : Functions as a dehydrogenase, converting active cortisol into inactive cortisone.
This enzymatic conversion is essential for regulating glucocorticoid activity in various tissues, including the liver, adipose tissue, and brain .
Biological Activities
The biological activities of 9,11-dehydrodexamethasone acetate can be summarized as follows:
- Anti-inflammatory Effects : Similar to other glucocorticoids, it exerts potent anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and mediators.
- Metabolic Regulation : It influences glucose metabolism and insulin sensitivity through its action on 11β-HSD enzymes. Increased activity of 11β-HSD1 can lead to elevated local glucocorticoid levels, contributing to conditions like insulin resistance and obesity .
- Effects on Mineralocorticoid Receptors : By modulating cortisol levels in target tissues, it can affect mineralocorticoid receptor (MR) activity, potentially leading to sodium retention and hypertension under certain conditions .
Study 1: In Vivo Assessment
In a study assessing the effects of 9,11-dehydrodexamethasone acetate on glucose metabolism in diabetic models, researchers found that administration led to significant increases in blood glucose levels due to enhanced hepatic gluconeogenesis mediated by 11β-HSD1 activity. This suggests a direct link between the compound's action and metabolic dysregulation .
Study 2: Tissue-Specific Activity
Another investigation focused on the tissue-specific effects of 9,11-dehydrodexamethasone acetate. The study demonstrated that this compound preferentially increased glucocorticoid levels in adipose tissue compared to muscle tissue, indicating a potential mechanism for its role in promoting fat accumulation and metabolic syndrome .
Data Table: Comparative Biological Activities
属性
IUPAC Name |
[2-[(8S,10S,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O5/c1-14-11-20-18-6-5-16-12-17(26)7-9-22(16,3)19(18)8-10-23(20,4)24(14,28)21(27)13-29-15(2)25/h7-9,12,14,18,20,28H,5-6,10-11,13H2,1-4H3/t14-,18-,20+,22+,23+,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPZMQVULRVUEU-PYAFTSMNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)COC(=O)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862466 | |
Record name | (16alpha)-21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10106-41-9 | |
Record name | (16α)-21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10106-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,11-Dehydrodexamethasone acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010106419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (16alpha)-21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17-α,21-dihydroxy-16-α-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.251 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VAMOROLONE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AOW1NH1RMD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。